(1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol
Description
(1S)-1-(5-Fluoropyridin-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with a fluorine atom at the 5-position and a hydroxymethyl group at the 1-position. Fluorine substitution enhances metabolic stability and modulates electronic properties, making this compound a valuable intermediate in drug development .
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
(1S)-1-(5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3/t5-/m0/s1 |
InChI Key |
OPMTZWDRLGAXNM-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CN=C1)F)O |
Canonical SMILES |
CC(C1=CC(=CN=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoropyridine.
Grignard Reaction: 5-fluoropyridine is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield (1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be used to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (1S)-1-(5-fluoropyridin-3-yl)ethanal or (1S)-1-(5-fluoropyridin-3-yl)ethanoic acid.
Reduction: Formation of (1S)-1-(5-fluoropyridin-3-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the ethanol group facilitates its solubility and transport within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 2: NMR Chemical Shifts (δ, ppm) Comparison
| Compound | CH₃ | OH | Aromatic Protons |
|---|---|---|---|
| (1S)-1-(5-Fluoropyridin-3-yl)ethan-1-ol* | 1.52 | 4.15 | 7.30–8.50 |
| 1-(Pyridin-3-yl)ethan-1-ol | 1.46 | 4.13 | 7.27–8.42 |
| 1-(Thiophen-3-yl)ethan-1-ol | 1.49 | 2.62 | 6.90–7.40 |
Key Research Findings
- Synthetic Efficiency : Sodium borohydride reduction of ketones (e.g., 3a–d in ) achieves high yields (82–98%) for hydroxyl compounds, suggesting robust methods for producing the target compound.
- Halogen Effects : Fluorine at the 5-position enhances metabolic resistance, while chlorine in analogous compounds increases steric hindrance .
- Chiral Importance: The S-configuration in the target compound is pivotal for enantioselective interactions, as seen in patented amino-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
